Ammonium tetrathiomolybdate

Catalog No.
S545400
CAS No.
15060-55-6
M.F
H10MoN2S4
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium tetrathiomolybdate

CAS Number

15060-55-6

Product Name

Ammonium tetrathiomolybdate

IUPAC Name

diazanium;bis(sulfanylidene)molybdenum;sulfanide

Molecular Formula

H10MoN2S4

Molecular Weight

262.3 g/mol

InChI

InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;;

InChI Key

ZKKLPDLKUGTPME-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S

Solubility

Soluble in DMSO

Synonyms

ammonium tetrathiomolybdate, ATN-224, tetrathiomolybdate, tetrathiomolybdate bis-choline salt, tetrathiomolybdate, dipotassium salt, tetrathiomolybdate, disodium salt, thiomolybdate, TTM cpd

Canonical SMILES

[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S

Description

The exact mass of the compound Ammonium tetrathiomolybdate is 261.8624 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Copper Chelation and Wilson's Disease

ATTM's primary established use is as a copper chelator. In Wilson's disease, excess copper accumulates in the body, leading to organ damage. ATTN binds to copper ions, promoting their excretion and reducing copper levels in the body. Studies have shown its effectiveness in the "decoppering" phase of Wilson's disease treatment, particularly for patients who cannot tolerate other chelating agents .

Cancer Research

Recent research suggests ATTN may have anti-tumor properties. Studies have shown it can:

  • Suppress tumor growth and angiogenesis (blood vessel formation) in tumors
  • Enhance the effectiveness of other chemotherapeutic drugs like cisplatin

The mechanism behind these effects is still under investigation, but it may involve ATTN's ability to chelate copper, a nutrient required by some cancer cells for growth.

Neuroprotection

ATTM shows promise as a neuroprotective agent. Studies suggest it can:

  • Reduce oxidative stress, a major contributor to neurodegenerative diseases
  • Protect brain cells from damage caused by stroke

Ammonium tetrathiomolybdate is a chemical compound with the formula (NH4)2MoS4(NH_4)_2MoS_4. This bright red ammonium salt serves as a significant reagent in molybdenum chemistry and is utilized as a building block in bioinorganic chemistry. The compound features the tetrahedral [MoS4]2[MoS_4]^{2-} anion, which exhibits unique properties such as the ability to undergo oxidation at sulfur centers while concurrently reducing molybdenum from oxidation state VI to IV .

Ammonium tetrathiomolybdate's primary function in scientific research lies in its ability to act as a precursor for molybdenum sulfide clusters. These clusters exhibit various functionalities depending on their structure, including catalytic activity for hydrogen production []. The compound's redox behavior might also play a role in its mechanism of action within these clusters, but further research is needed to fully understand this aspect [].

, particularly involving its anion, which acts as an excellent ligand. For instance, it can react with nickel(II) sources to form [Ni(MoS4)2]2[Ni(MoS_4)_2]^{2-}. The thermal decomposition of ammonium tetrathiomolybdate occurs between 155 °C and 280 °C, leading to the formation of molybdenum trisulfide, ammonia, and hydrogen sulfide:

(NH4)2MoS4MoS3+2NH3+H2S(NH_4)_2MoS_4\rightarrow MoS_3+2NH_3+H_2S

Subsequently, molybdenum trisulfide can decompose further into molybdenum disulfide at elevated temperatures .

Ammonium tetrathiomolybdate has been primarily studied for its therapeutic potential in treating copper-related disorders, notably Wilson's disease. It operates through two mechanisms: first, by binding copper in the intestinal tract to inhibit its absorption, and second, by enhancing copper excretion . Clinical studies indicate that ammonium tetrathiomolybdate can effectively lower copper levels more rapidly than existing treatments and may prevent neurological deterioration in affected patients .

In addition to its role in managing copper toxicity, ammonium tetrathiomolybdate has demonstrated inhibitory effects on angiogenesis, suggesting potential applications in cancer treatment and other conditions characterized by excessive blood vessel formation .

The synthesis of ammonium tetrathiomolybdate involves reacting solutions of ammonium molybdate with hydrogen sulfide in the presence of ammonia:

(NH4)2MoO4+4H2S(NH4)2MoS4+4H2O(NH_4)_2MoO_4+4H_2S\rightarrow (NH_4)_2MoS_4+4H_2O

This method effectively yields the desired compound while maintaining its structural integrity .

Ammonium tetrathiomolybdate has several notable applications:

  • Therapeutic Use: Originally developed for treating copper toxicosis in animals, it is now explored for human applications in Wilson's disease and other copper metabolism disorders.
  • Electrode Material: It has been identified as a novel electrode material for electrochemical applications, particularly in forming stable adlayers on gold electrodes for oxygen reduction reactions .
  • Hydrogen Sulfide Donor: The compound acts as a slow-release hydrogen sulfide donor, which has implications for various biological and therapeutic applications .

Research indicates that ammonium tetrathiomolybdate interacts with various biological systems primarily through its copper-chelating properties. It forms complexes that modulate copper availability in biological tissues, thereby influencing physiological processes related to copper metabolism. Additionally, studies have explored its interactions with other metal ions and its role as an electrochemical catalyst .

Ammonium tetrathiomolybdate shares similarities with several related thiometallate compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Ammonium tetrathiovanadate(NH4)3VS4(NH_4)_3VS_4Similar thiometallate structure; different metal
Diammonium tetrathiotungstate(NH4)2WS4(NH_4)_2WS_4Shares thiometallate properties; tungsten-based
Ammonium tetraselenotungstate(NH4)2WSe4(NH_4)_2WSe_4Selenium instead of sulfur; different reactivity
Ammonium tetrathiomolybdate(NH4)2MoS4(NH_4)_2MoS_4Unique due to molybdenum; effective copper chelator

These compounds exhibit comparable structural characteristics but differ significantly in their metal constituents and biological activities. Ammonium tetrathiomolybdate's specific application in treating copper-related disorders sets it apart from others in this category .

Industrial-scale production of ammonium tetrathiomolybdate primarily employs the sulfidation of molybdate precursors [1] [2]. The most widely implemented process involves the treatment of ammonium molybdate solutions with hydrogen sulfide gas in the presence of ammonia. The fundamental reaction proceeds according to the equation:

$$(NH4)2MoO4 + 4H2S → (NH4)2MoS4 + 4H2O$$

Industrial operations typically maintain reaction temperatures between 100-150°C with reaction times ranging from 0.5 to 24 hours [4]. The process involves combining ammonium sulfide solution with sodium molybdate under an inert argon atmosphere, followed by heating to 100°C . After stirring for 0.5 hours, ammonium hydrogen sulfate is added, and the mixture is allowed to crystallize for 24 hours. This method achieves yields of 65-83% with high purity products [4] [5].

ParameterSpecificationTypical Range
Temperature100-150°CIndustrial standard
Reaction Time0.5-24 hoursProcess dependent
Yield65-83%Commercial grade
AtmosphereArgon/InertPrevents oxidation

The industrial sulfidation process demonstrates remarkable efficiency in large-scale operations. Production facilities report that the reaction mechanism involves a stepwise sulfur-oxygen exchange where sulfur atoms progressively replace oxygen atoms in the molybdate structure [6] [7]. The process begins with rapid sulfur-oxygen exchange at terminal oxygen sites, followed by formation of bridging sulfur ligands and eventual complete sulfidation to the tetrathiomolybdate structure [8].

Advanced industrial implementations utilize computer-controlled reactors with precise temperature and gas flow monitoring systems. The sulfidation reaction is highly exothermic, requiring careful thermal management to prevent decomposition of the product [6]. Modern facilities incorporate real-time ultraviolet-visible spectroscopy monitoring to track the progression from orange molybdate intermediates to the characteristic blood-red tetrathiomolybdate product [9].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of ammonium tetrathiomolybdate employs several refined methodologies optimized for smaller quantities and higher purity requirements. The hydrogen sulfide route represents the most common laboratory approach, involving the passage of hydrogen sulfide gas through aqueous ammonium heptamolybdate solutions containing organic amines as stabilizers [10].

The ethylenediamine-mediated synthesis achieves exceptional results with 80% yields under mild conditions [10]. The procedure involves maintaining reaction temperatures at 60°C while passing hydrogen sulfide gas through the solution for 30-40 minutes. The addition of ethylenediamine serves multiple functions: it acts as a pH buffer, provides nucleation sites for crystal formation, and stabilizes intermediate sulfur-bridged species during the conversion process.

Alternative laboratory methods include ultrasonic-assisted synthesis using ammonium dimolybdate and ammonium sulfide as starting materials [11]. This approach operates at 60°C for one hour under ultrasonic irradiation, producing rod-like ammonium tetrathiomolybdate crystals with 82% yield [11]. The ultrasonic treatment enhances mass transfer and promotes uniform nucleation, resulting in improved crystal morphology and purity.

Advanced Laboratory Synthesis Protocols:

  • Base-Promoted Cation Exchange Method: This technique involves reaction of ammonium tetrathiomolybdate with organic amines or quaternary ammonium hydroxides [12]. The method enables preparation of various tetrathiomolybdate salts with different cations, expanding the range of solubility and reactivity properties.

  • Microwave-Assisted Synthesis: Recent developments incorporate microwave irradiation to accelerate reaction kinetics and improve yields [13]. The microwave method reduces reaction times from hours to minutes while maintaining high product purity.

  • Solid-Phase Synthesis: This environmentally friendly approach utilizes solid-supported reactants under microwave irradiation, eliminating the need for organic solvents and simplifying product isolation [13].

Laboratory-scale syntheses benefit from real-time monitoring using quasi-in-situ ultraviolet-visible spectroscopy and pH measurements [9]. These analytical techniques enable precise control of reaction progression, with characteristic color changes from orange (molybdate) through yellow and orange-red intermediates to the final blood-red tetrathiomolybdate product [9].

Purification and Quality Control Protocols

Purification of ammonium tetrathiomolybdate requires specialized protocols to maintain the compound's inherent instability while achieving pharmaceutical-grade purity levels. The compound exhibits hygroscopic properties and sensitivity to air oxidation, necessitating stringent handling procedures under inert atmospheres [14] [15].

Primary Purification Methods:

Commercial-grade ammonium tetrathiomolybdate undergoes multi-stage purification to achieve 98.0-99.97% purity levels [16] [17]. The initial crude product is filtered, washed with cold distilled water and ethanol, then dried at room temperature under argon atmosphere . Advanced purification employs recrystallization from aqueous solutions followed by controlled precipitation using organic solvents.

Crystallization protocols optimize temperature gradients and seeding techniques to produce uniform crystal morphology. The compound crystallizes in characteristic brownish-red to black iridescent forms, with crystal quality assessed through scanning electron microscopy and X-ray diffraction analysis [18] [19].

Quality Control Specifications:

ParameterSpecificationMethod
Assay98.0-99.97%Titration
Trace Metals≤350 ppmICP-MS
Melting Point>300°CDSC/TGA
Crystal FormCrystallineXRD, SEM
Storage2-10°C, ArgonStability testing

Trace metal analysis employs inductively coupled plasma mass spectrometry to quantify impurities below 350 parts per million [16]. The most critical contaminants include iron, copper, and other transition metals that could interfere with the compound's sulfur-transfer capabilities. Pharmaceutical-grade preparations require additional testing for organic impurities using high-performance liquid chromatography.

Analytical Characterization Methods:

  • Fourier Transform Infrared Spectroscopy: Confirms the presence of characteristic molybdenum-sulfur bonds and absence of oxide contamination [14] [15]. Key absorption bands appear at specific wavenumbers corresponding to terminal and bridging sulfur ligands.

  • Raman Spectroscopy: Provides complementary vibrational information, particularly useful for distinguishing between different sulfur coordination environments [19]. The technique enables identification of decomposition products and assessment of structural integrity.

  • X-ray Photoelectron Spectroscopy: Quantifies surface composition and oxidation states of molybdenum and sulfur atoms [18]. This surface-sensitive technique detects oxidation or hydrolysis products that might not be apparent through bulk analytical methods.

  • Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis characterize thermal stability and decomposition pathways [18] [20]. These techniques establish optimal storage conditions and processing temperature limits.

Storage and Handling Protocols:

Pharmaceutical-grade ammonium tetrathiomolybdate requires storage at 2-10°C under argon atmosphere to prevent decomposition [14] [15]. The compound exhibits limited stability in aqueous solutions, particularly under acidic conditions where hydrolysis to hydrogen sulfide occurs [21]. Long-term storage utilizes sealed containers with desiccants and oxygen scavengers to maintain product integrity.

Quality control protocols include regular stability testing under accelerated aging conditions to predict shelf life and establish expiration dates. The most critical degradation pathway involves aerial oxidation of sulfur ligands, leading to formation of molybdate species and loss of sulfur-transfer activity [21].

Computational Modeling of Reaction Kinetics

Computational modeling provides essential insights into the molecular mechanisms governing ammonium tetrathiomolybdate synthesis and reactivity. Density functional theory calculations have emerged as the primary tool for understanding reaction pathways, activation energies, and thermodynamic properties of tetrathiomolybdate systems [22] [23] [24].

Density Functional Theory Applications:

Modern computational studies employ hybrid functionals, particularly B3LYP with extended basis sets such as 6-311+G(2d,p), to accurately describe the electronic structure of molybdenum-sulfur systems [24]. These calculations reveal that the activation energies for key synthetic reactions range from 15-25 kcal/mol, consistent with experimental observations of moderate reaction temperatures [25] [24].

First-principles calculations have been instrumental in elucidating the thermodynamics of molybdenum sulfide formation [26]. The computed enthalpies of formation provide quantitative predictions for reaction feasibility and optimal synthesis conditions. These studies demonstrate that reduced pressure and elevated temperature represent thermodynamically favorable conditions for molybdenum sulfide synthesis processes [26].

Molecular Dynamics Simulations:

Advanced molecular dynamics simulations using force fields compatible with CHARMM, AMBER, and OPLS-AA have enabled detailed studies of tetrathiomolybdate interactions in solution [22]. These simulations provide atomic-level understanding of solvation effects, ion-pairing phenomena, and conformational dynamics that influence reaction kinetics.

The Interface Force Field developed specifically for molybdenum disulfide systems demonstrates exceptional accuracy in reproducing experimental properties with 0.1-5% agreement [22]. This force field enables large-scale simulations up to billion-atom systems, facilitating investigation of surface interactions and bulk material properties relevant to industrial synthesis processes.

Reaction Kinetics Modeling:

Computational MethodApplicationKey Findings
DFT CalculationsActivation energies15-25 kcal/mol barriers
Transition State TheoryReaction pathwaysMulti-step mechanisms
Molecular DynamicsSolution behaviorSolvation effects
Monte Carlo MethodsCrystal nucleationGrowth mechanisms

Computational kinetics studies reveal that tetrathiomolybdate formation proceeds through well-defined intermediate species [25]. The reaction mechanism involves initial rapid equilibrium formation of green intermediates, followed by rate-determining rearrangement steps leading to the final product [25]. These findings guide optimization of synthesis conditions to maximize yields and minimize side reactions.

Electronic Structure Insights:

Quantum chemical calculations provide detailed analysis of molybdenum-sulfur bonding in tetrathiomolybdate systems [23] [27]. The tetrahedral MoS₄²⁻ anion exhibits distinctive electronic properties arising from d-orbital contributions to Mo-S bonds. Computational studies reveal that sulfur atoms carry significant negative charge, explaining the compound's reactivity as a sulfur-transfer reagent [28] [29].

Advanced calculations using multi-reference methods account for electron correlation effects that are crucial for accurate description of transition metal complexes [27]. These studies establish that the ground state electronic configuration involves significant molybdenum d-orbital participation in bonding, with implications for catalytic activity and chemical reactivity.

Predictive Modeling Applications:

Computational models enable prediction of novel synthesis routes and optimization strategies without extensive experimental screening. Machine learning approaches integrated with quantum chemical databases provide rapid screening of potential precursors and reaction conditions [30]. These predictive capabilities accelerate development of improved synthetic methodologies and identify promising research directions for next-generation tetrathiomolybdate production processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

263.878087 g/mol

Monoisotopic Mass

263.878087 g/mol

Heavy Atom Count

7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4V6I63LW1E

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tiomolibdate Diammonium is an ammonium salt with potential antiangiogenic and antitumor activities. Tetrathiomolybdate has been found to deplete systemic copper reserves through an unknown mechanism. This agent has been shown to inhibit the activities of cuproenzymes, including superoxide dismutase 1 (SOD1) and cytochrome c oxidase (COX), which may contribute to its antiangiogenic and antitumor effects.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Ammonium_tetrathiomolybdate

Use Classification

Human drugs -> Rare disease (orphan)

General Manufacturing Information

Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023
1: Chisholm CL, Wang H, Wong AH, Vazquez-Ortiz G, Chen W, Xu X, Deng CX. Ammonium tetrathiomolybdate treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin. Oncotarget. 2016 Oct 31. doi: 10.18632/oncotarget.12992. [Epub ahead of print] PubMed PMID: 27806319.
2: Xu S, Yang CT, Meng FH, Pacheco A, Chen L, Xian M. Ammonium tetrathiomolybdate as a water-soluble and slow-release hydrogen sulfide donor. Bioorg Med Chem Lett. 2016 Mar 15;26(6):1585-8. doi: 10.1016/j.bmcl.2016.02.005. PubMed PMID: 26898812; PubMed Central PMCID: PMC4775341.
3: Chan CM, Langlois DK, Buchweitz JP, Lehner AF, Olivier NB, Herdt TH, Bailie MB, Schall WD. Pharmacologic evaluation of ammonium tetrathiomolybdate after intravenous and oral administration to healthy dogs. Am J Vet Res. 2015 May;76(5):445-53. doi: 10.2460/ajvr.76.5.445. PubMed PMID: 25909377.
4: Chatterjee S, Sengupta K, Dey S, Dey A. Ammonium tetrathiomolybdate: a versatile catalyst for hydrogen evolution reaction from water under ambient and hostile conditions. Inorg Chem. 2013 Dec 16;52(24):14168-77. doi: 10.1021/ic402056k. PubMed PMID: 24261567.
5: Tokuda E, Ono S, Ishige K, Watanabe S, Okawa E, Ito Y, Suzuki T. Ammonium tetrathiomolybdate delays onset, prolongs survival, and slows progression of disease in a mouse model for amyotrophic lateral sclerosis. Exp Neurol. 2008 Sep;213(1):122-8. doi: 10.1016/j.expneurol.2008.05.011. PubMed PMID: 18617166.
6: Carpenter A, Rassam A, Jennings MH, Robinson-Jackson S, Alexander JS, Erkuran-Yilmaz C. Effects of ammonium tetrathiomolybdate, an oncolytic/angiolytic drug on the viability and proliferation of endothelial and tumor cells. Inflamm Res. 2007 Dec;56(12):515-9. doi: 10.1007/s00011-007-7025-2. PubMed PMID: 18210236.
7: Brewer GJ, Askari F, Lorincz MT, Carlson M, Schilsky M, Kluin KJ, Hedera P, Moretti P, Fink JK, Tankanow R, Dick RB, Sitterly J. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease. Arch Neurol. 2006 Apr;63(4):521-7. PubMed PMID: 16606763.
8: Park KH, Park YD, Lee JR, Hahn HS, Lee SJ, Bae CD, Yang JM, Kim DE, Hahn MJ. Inhibition kinetics of mushroom tyrosinase by copper-chelating ammonium tetrathiomolybdate. Biochim Biophys Acta. 2005 Oct 30;1726(1):115-20. PubMed PMID: 16039066.
9: Haywood S, Dincer Z, Jasani B, Loughran MJ. Molybdenum-associated pituitary endocrinopathy in sheep treated with ammonium tetrathiomolybdate. J Comp Pathol. 2004 Jan;130(1):21-31. PubMed PMID: 14693121.
10: Kendall NR, Marsters P, Scaramuzzi RJ, Campbell BK. Expression of lysyl oxidase and effect of copper chloride and ammonium tetrathiomolybdate on bovine ovarian follicle granulosa cells cultured in serum-free media. Reproduction. 2003 May;125(5):657-65. PubMed PMID: 12713428.
11: Brewer GJ, Hedera P, Kluin KJ, Carlson M, Askari F, Dick RB, Sitterly J, Fink JK. Treatment of Wilson disease with ammonium tetrathiomolybdate: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 2003 Mar;60(3):379-85. PubMed PMID: 12633149.
12: Haywood S, Dincer Z, Holding J, Parry NM. Metal (molybdenum, copper) accumulation and retention in brain, pituitary and other organs of ammonium tetrathiomolybdate-treated sheep. Br J Nutr. 1998 Apr;79(4):329-31. PubMed PMID: 9624223.
13: Karunajeewa H, Wall A, Metz J, Grigg A. Cytopenias secondary to copper depletion complicating ammonium tetrathiomolybdate therapy for Wilson's disease. Aust N Z J Med. 1998 Apr;28(2):215-6. PubMed PMID: 9612534.
14: Ayiannidis A, Giroussi S, Voulgaropoulos A. Aspects of protein bound copper in sheep plasma and its release in vitro especially after treatment with ammonium tetrathiomolybdate. J Trace Elem Med Biol. 1996 Dec;10(4):245-50. PubMed PMID: 9021676.
15: Brewer GJ, Johnson V, Dick RD, Kluin KJ, Fink JK, Brunberg JA. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 1996 Oct;53(10):1017-25. PubMed PMID: 8859064.
16: Botha CJ, Swan GE, Minnaar PP. Pharmacokinetics of ammonium tetrathiomolybdate following intravenous administration in sheep. J S Afr Vet Assoc. 1995 Mar;66(1):6-10. PubMed PMID: 7629788.
17: Brewer GJ, Dick RD, Johnson V, Wang Y, Yuzbasiyan-Gurkan V, Kluin K, Fink JK, Aisen A. Treatment of Wilson's disease with ammonium tetrathiomolybdate. I. Initial therapy in 17 neurologically affected patients. Arch Neurol. 1994 Jun;51(6):545-54. PubMed PMID: 8198464.
18: Kincaid RL, White CL. The effects of ammonium tetrathiomolybdate intake on tissue copper and molybdenum in pregnant ewes and lambs. J Anim Sci. 1988 Dec;66(12):3252-8. PubMed PMID: 3230085.
19: Humphries WR, Morrice PC, Bremner I. A convenient method for the treatment of chronic copper poisoning in sheep using subcutaneous ammonium tetrathiomolybdate. Vet Rec. 1988 Jul 9;123(2):51-3. PubMed PMID: 3413942.
20: Humphries WR, Mills CF, Greig A, Roberts L, Inglis D, Halliday GJ. Use of ammonium tetrathiomolybdate in the treatment of copper poisoning in sheep. Vet Rec. 1986 Dec 13;119(24):596-8. PubMed PMID: 3811176.

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